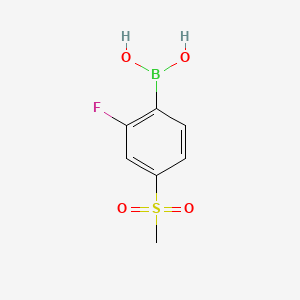

2-Fluoro-4-(methylsulfonyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHDQJNJIIHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660281 | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-85-4 | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(methylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z. A Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid

Abstract: This technical guide provides an in-depth exploration of the synthetic routes for 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, a key building block in contemporary drug discovery and development. The document details established methodologies, including palladium-catalyzed borylation and lithiation-borylation pathways, offering a comparative analysis of their advantages and limitations. Each protocol is presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt the procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a robust and reliable synthesis for this important reagent.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS Number: 957060-85-4) is a substituted arylboronic acid that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features—a fluorine atom and a methylsulfonyl group—impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved potency, and modulated lipophilicity. The boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex biaryl structures prevalent in many pharmaceutical agents.

The strategic placement of the fluorine atom and the electron-withdrawing methylsulfonyl group on the phenyl ring influences the electronic properties and conformational preferences of drug candidates, making this reagent a valuable tool for structure-activity relationship (SAR) studies. This guide will provide a detailed overview of the primary synthetic strategies to access this compound, with a focus on practical, reproducible laboratory methods.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The two most prevalent and reliable methods are:

-

Palladium-Catalyzed Miyaura Borylation: This approach utilizes a pre-functionalized aryl halide or triflate and couples it with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.

-

Lithiation-Borylation Sequence: This classic method involves the generation of an aryllithium species from an aryl halide via halogen-metal exchange, which is then quenched with a borate ester to form the desired boronic acid.

The choice between these methods often depends on the availability of starting materials, scalability, and tolerance to various functional groups.

Strategy 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. The key advantages of this method include its high functional group tolerance and generally mild reaction conditions.

The most common starting material for this route is an appropriately substituted aryl halide. In this case, 1-bromo-2-fluoro-4-(methylsulfonyl)benzene or 1-iodo-2-fluoro-4-(methylsulfonyl)benzene would be ideal precursors.

Mechanism Insight: The catalytic cycle of the Miyaura borylation typically involves:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: A boronate species, formed from the diboron reagent and a base (like potassium acetate), transfers the boryl group to the palladium center.

-

Reductive Elimination: The desired arylboronic ester is released, regenerating the palladium(0) catalyst.

Strategy 2: Lithiation-Borylation

This method is a robust and often high-yielding approach for the synthesis of arylboronic acids.[3][4] It relies on the generation of a highly reactive organolithium intermediate, which then reacts with an electrophilic boron source, such as trimethyl borate or triisopropyl borate.

A suitable starting material for this route is 1-bromo-2-fluoro-4-(methylsulfonyl)benzene. The reaction is typically carried out at very low temperatures (-78 °C) to prevent unwanted side reactions.[5]

Mechanism Insight: The reaction proceeds through two main steps:

-

Halogen-Metal Exchange: An alkyllithium reagent (commonly n-butyllithium or sec-butyllithium) abstracts the halogen atom from the aryl halide, generating the corresponding aryllithium species.

-

Borylation: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate complex to yield the final boronic acid.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of 4-Bromo-2-fluoro-1-methanesulfonyl-benzene

This protocol is adapted from established procedures for Miyaura borylation reactions.[6]

Materials and Reagents:

-

4-Bromo-2-fluoro-1-methanesulfonyl-benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

Experimental Procedure:

-

To a dry reaction flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2-fluoro-1-methanesulfonyl-benzene (1.0 eq), bis(pinacolato)diboron (1.05 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 90 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude pinacol ester by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane.

-

The isolated 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can then be deprotected to the boronic acid. This is typically achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification.

Protocol 2: Synthesis via Lithiation-Borylation

This protocol is based on general procedures for preparing arylboronic acids via lithiation.[5][7]

Materials and Reagents:

-

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

n-Hexane

Experimental Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid, adjusting the pH to approximately 5-6.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by slurrying in a solvent such as n-hexane to afford the target compound as a solid.[5]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₇H₈BFO₄S[2] |

| Molecular Weight | 218.01 g/mol [2] |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98%[1] |

| ¹H NMR | Consistent with the structure |

| ¹⁹F NMR | Consistent with the structure |

| Mass Spectrometry | m/z corresponding to [M-H]⁻ or [M+H]⁺ |

Visualization of Synthetic Workflows

Miyaura Borylation Workflow

Caption: Workflow for Miyaura Borylation Synthesis.

Lithiation-Borylation Workflow

Caption: Workflow for Lithiation-Borylation Synthesis.

Conclusion

The synthesis of this compound is readily achievable through well-established organometallic methodologies. The choice between palladium-catalyzed Miyaura borylation and a lithiation-borylation sequence will depend on factors such as starting material availability, required scale, and equipment. Both routes, when executed with care, provide reliable access to this valuable building block for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important compound in their research endeavors.

References

-

American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Finze, M., et al. (2020). Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates. Chemical Science. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. Retrieved from [Link]

-

Gomes, C. M. B., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Liu, F., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

-

Knochel, P., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-iodo-2-(4-methylbenzyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(methylsulphonyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-(methylsulfonyl)-. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.110963-63-8,1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

Sources

- 1. This compound [sobekbio.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Fluoro-4-methylsulfonylphenyl)boronic acid: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-methylsulfonylphenyl)boronic acid is a specialized building block of significant interest in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and a methylsulfonyl group, imparts distinct physicochemical and reactivity properties that are highly advantageous for the development of novel therapeutics. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the electron-withdrawing methylsulfonyl group modulates the reactivity of the boronic acid, making it a potent coupling partner in various cross-coupling reactions. This guide provides a comprehensive overview of the core properties, reactivity, and applications of this versatile reagent, with a focus on its utility in the synthesis of complex molecules for drug discovery.

Core Properties

A thorough understanding of the fundamental properties of (2-Fluoro-4-methylsulfonylphenyl)boronic acid is essential for its effective application in research and development.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 957060-85-4 | [1][2] |

| Molecular Formula | C₇H₈BFO₄S | [3] |

| Molecular Weight | 218.01 g/mol | |

| Appearance | White to off-white solid | [4] |

| Melting Point | 228-233 °C (literature value for the closely related 2-Fluoro-4-methylphenylboronic acid) | [5] |

| Boiling Point | 446 °C at 760 mmHg | [3] |

| Density | 1.47 g/cm³ | [3] |

| Purity | Commonly available at ≥98% purity | [1][6] |

Solubility Profile

Acidity (pKa)

The pKa of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the methylsulfonyl group and the fluorine atom in the title compound, are known to increase the Lewis acidity of the boronic acid, thereby lowering its pKa compared to unsubstituted phenylboronic acid.[9] While an experimental pKa value for (2-Fluoro-4-methylsulfonylphenyl)boronic acid is not documented, it is anticipated to be lower than that of phenylboronic acid (pKa ≈ 8.8), likely in the range of 7-8, making it a stronger Lewis acid.

Reactivity and Mechanistic Insights

The reactivity of (2-Fluoro-4-methylsulfonylphenyl)boronic acid is dominated by the versatile chemistry of the boronic acid group, most notably its participation in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly biaryl linkages, which are prevalent in many pharmaceutical agents.[10] (2-Fluoro-4-methylsulfonylphenyl)boronic acid is an excellent substrate for this reaction.

Mechanism and the Role of Substituents:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing fluorine and methylsulfonyl groups on the phenyl ring of the boronic acid plays a crucial role in the efficiency of the transmetalation step. These groups increase the electrophilicity of the boron atom, facilitating the transfer of the aryl group to the palladium center.[10] This enhanced reactivity allows for efficient coupling under milder conditions and with a broader range of coupling partners, including less reactive aryl chlorides.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Key Building Block for PI3K Inhibitors

The unique structural features of (2-Fluoro-4-methylsulfonylphenyl)boronic acid make it a valuable building block in the synthesis of complex pharmaceutical compounds, particularly in the area of oncology. A prominent example is its use in the synthesis of selective phosphoinositide 3-kinase (PI3K) inhibitors, a class of targeted cancer therapeutics.[11][12]

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for drug development. Several PI3K inhibitors feature a substituted biaryl core, where one of the aryl rings is often a fluorinated and sulfonated phenyl group. The synthesis of these complex molecules often relies on a key Suzuki-Miyaura coupling step.

While specific examples naming (2-Fluoro-4-methylsulfonylphenyl)boronic acid in the synthesis of a marketed drug are not readily found in publicly available literature, its structural motif is present in several investigational PI3K inhibitors. The general synthetic strategy involves the coupling of a heterocyclic halide with (2-Fluoro-4-methylsulfonylphenyl)boronic acid to construct the core biaryl scaffold of the inhibitor.

Figure 2: General synthetic workflow for PI3K inhibitors.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction utilizing (2-Fluoro-4-methylsulfonylphenyl)boronic acid. This protocol is based on established methodologies for similar transformations and serves as a starting point for optimization.[13][14]

Materials:

-

(2-Fluoro-4-methylsulfonylphenyl)boronic acid (1.2 equiv)

-

Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), (2-Fluoro-4-methylsulfonylphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%) followed by the degassed solvent mixture (1,4-dioxane/water, 4:1).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Spectroscopic Characterization

Accurate characterization of (2-Fluoro-4-methylsulfonylphenyl)boronic acid is crucial for quality control and reaction monitoring. While a comprehensive set of publicly available spectra is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the fluoro and methylsulfonyl groups will cause these protons to be deshielded.

-

Methyl Protons: The protons of the methylsulfonyl group will appear as a sharp singlet further upfield (typically δ 3.0-3.5 ppm).

-

Boronic Acid Protons: The acidic protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically δ 120-150 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

Methyl Carbon: The carbon of the methylsulfonyl group will appear as a singlet in the aliphatic region (typically δ 40-50 ppm).

FTIR:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.

-

S=O Stretch: Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) corresponding to the S=O stretching of the sulfonyl group.

-

C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹ for the C-F stretch.

-

B-O Stretch: An absorption band around 1350 cm⁻¹ for the B-O stretching vibration.

Safety and Handling

(2-Fluoro-4-methylsulfonylphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Fluoro-4-methylsulfonylphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid moiety and activating fluoro and methylsulfonyl substituents makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. Its utility in the synthesis of targeted therapeutics, such as PI3K inhibitors, highlights its importance in modern drug discovery. A thorough understanding of its properties, reactivity, and handling is key to leveraging its full potential in the development of novel and impactful molecules.

References

-

2-Fluoro-4-(methylsulfonyl)phenylboronic acid | CAS 957060-85-4. American Elements. (URL: [Link])

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. (URL: [Link])

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. ResearchGate. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed - NIH. (URL: [Link])

-

Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. (URL: [Link])

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. PubMed. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. (URL: [Link])

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. (URL: [Link])

-

Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. (URL: [Link])

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. (URL: [Link])

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. (URL: [Link])

-

Selected boronic acids and their pKa values. ResearchGate. (URL: [Link])

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem. (URL: [Link])

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. (URL: [Link])

-

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID. PubChem. (URL: [Link])

Sources

- 1. This compound [sobekbio.com]

- 2. 2-Fluoro-4-methylsulfonylphenylboronic acid | 957060-85-4 [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-フルオロ-4-メチルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Characterization of Dabrafenib (CAS 957060-85-4 as a key intermediate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, marketed under the trade name Tafinlar®, is a potent and selective inhibitor of mutated BRAF kinases, a critical therapeutic agent in the arsenal against several forms of cancer.[1] While the CAS number 957060-85-4 refers to a key synthetic intermediate, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, this guide will focus on the comprehensive characterization of the final active pharmaceutical ingredient, Dabrafenib (CAS: 1195765-45-7). Understanding the intricate physicochemical properties, synthesis, analytical characterization, and biological mechanism of Dabrafenib is paramount for its effective and safe application in drug development and clinical practice. This document provides a Senior Application Scientist's perspective on the crucial aspects of Dabrafenib's characterization, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. Dabrafenib is administered as a mesylate salt to improve its properties.[2][3]

| Property | Value | Source |

| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl}-2,6-difluoro-benzenesulfonamide | [1] |

| CAS Number | 1195765-45-7 (free base) | [4] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4][5] |

| Molecular Weight | 519.56 g/mol | [4][5] |

| Appearance | White to off-white solid powder | [4][5] |

| Solubility | Soluble in DMSO and DMF. Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. | [2][4][6] |

| Melting Point | 214-216°C | [4] |

| pKa | 6.6, 2.2, 1.5 | [2] |

Synthesis and Purification

The synthesis of Dabrafenib is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While several synthetic routes have been described in the literature and patents, a general overview of a common pathway is presented below.[7][8][9][10][11] The use of the intermediate this compound (CAS 957060-85-4) is crucial in one of the key coupling steps.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the chemical synthesis of Dabrafenib.

Step-by-Step Synthetic Protocol (Conceptual)

-

Sulfonamide Formation: The synthesis often begins with the reaction of a substituted fluoroaniline with 2,6-difluorobenzenesulfonyl chloride to form the key sulfonamide bond. This step is critical for establishing the core structure of the molecule.

-

Thiazole Ring Synthesis: A thiazole ring, a central component of Dabrafenib, is constructed. This can be achieved through various methods, often involving the reaction of a thioamide with an alpha-haloketone.

-

Coupling Reaction: The sulfonamide and thiazole moieties are coupled. This is frequently accomplished via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, where a boronic acid derivative (like CAS 957060-85-4) or an organotin reagent is used.

-

Pyrimidine Installation: The aminopyrimidine group is introduced onto the thiazole ring. This is typically achieved by reacting a precursor with guanidine or a similar reagent.

-

Final Amination: A final step often involves the displacement of a leaving group (e.g., a chlorine atom) on the pyrimidine ring with ammonia to yield Dabrafenib.

-

Purification: The crude Dabrafenib is then purified to meet pharmaceutical standards. This is a critical step to remove process-related impurities and by-products.[12][13][14][15][16] Purification is typically achieved through recrystallization from appropriate solvents or by column chromatography.[7][11]

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and quality of the Dabrafenib API. This involves a combination of spectroscopic and chromatographic techniques.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of Dabrafenib. The spectra should be consistent with the expected structure, showing the correct chemical shifts, multiplicities, and integrations for all protons and carbons. While specific peak assignments are proprietary, a certificate of analysis will confirm that the NMR spectrum is consistent with the reference standard.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) is employed to study the fragmentation pattern, which provides further structural confirmation and can be used to identify metabolites and degradation products. The ionic transition of m/z 520.10 -> 176.98 is commonly used for the quantification of Dabrafenib.[6]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity analysis. It is used to separate Dabrafenib from any process-related impurities and degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |

| Detection | UV detection at an appropriate wavelength (e.g., 223 nm). |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the highly sensitive and specific quantification of Dabrafenib and its metabolites in biological matrices, such as plasma, LC-MS/MS is the method of choice.[2][6] This technique is crucial for pharmacokinetic and therapeutic drug monitoring studies.

Analytical Workflow

Caption: A standard analytical workflow for the characterization of Dabrafenib API.

Mechanism of Action

Dabrafenib is a selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high potency against the mutated BRAF V600E form. In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway regulates cell growth, proliferation, and survival.[1]

In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E) leads to the constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling through the MAPK pathway and driving tumor growth.[1] Dabrafenib specifically targets and inhibits this mutated BRAF V600E kinase, thereby blocking the aberrant signaling cascade. This leads to a decrease in the phosphorylation of MEK and ERK, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.

BRAF V600E Signaling Pathway and Dabrafenib Inhibition

Caption: The MAPK signaling pathway with constitutive activation by BRAF V600E and its inhibition by Dabrafenib.

Preclinical and Clinical Data Summary

Dabrafenib has undergone extensive preclinical and clinical evaluation, demonstrating its efficacy and establishing its safety profile.

Preclinical Activity

In preclinical studies, Dabrafenib has shown potent and selective inhibition of BRAF V600E mutant cell lines, leading to cell cycle arrest and apoptosis.

| Cell Line (BRAF Mutation) | IC₅₀ (nM) | Effect | Source |

| A375 (V600E) | ~3-8 | Inhibition of cell proliferation, pERK suppression | |

| SK-MEL-28 (V600E) | ~3 | Inhibition of cell proliferation | |

| Colo205 (V600E) | ~7 | Inhibition of cell proliferation | |

| HFF (Wild-Type) | >3000 | Minimal effect on proliferation |

Clinical Efficacy

Clinical trials have established Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, as a standard of care for patients with BRAF V600 mutation-positive unresectable or metastatic melanoma. The combination therapy has shown improved outcomes compared to Dabrafenib monotherapy.[13]

| Trial Phase | Indication | Key Outcomes | Source |

| Phase III (BREAK-3) | BRAF V600E Metastatic Melanoma (Monotherapy vs. Dacarbazine) | Significantly improved Progression-Free Survival (PFS) | |

| Phase III (COMBI-d & COMBI-v) | BRAF V600E/K Metastatic Melanoma (Dabrafenib + Trametinib vs. Monotherapy) | Improved Overall Survival (OS), PFS, and Overall Response Rate (ORR) | [13] |

| Phase II (ROAR) | BRAF V600E-mutated rare cancers | Showed clinical activity across multiple rare cancer types | [7] |

The recommended dose for Dabrafenib is 150 mg taken orally twice daily.[6]

Conclusion

The comprehensive characterization of Dabrafenib, from its fundamental physicochemical properties to its detailed analytical profile and biological mechanism of action, provides the necessary foundation for its development and clinical use. The synthesis of this complex molecule relies on precise chemical transformations, and its quality is assured through a battery of rigorous analytical tests, with HPLC and LC-MS/MS playing pivotal roles in purity and pharmacokinetic assessments. As a selective inhibitor of BRAF V600E, Dabrafenib represents a landmark in targeted cancer therapy, and a thorough understanding of its scientific underpinnings is essential for the researchers and drug development professionals working to advance the treatment of BRAF-mutated cancers.

References

-

An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. (2023). Journal of Applied Pharmaceutical Science. [Link]

-

Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. (n.d.). National Institutes of Health. [Link]

-

(RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage form. (2023). Journal of Chemical Health Risks. [Link]

-

Dabrafenib Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. [Link]

-

Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry. (2021). PubMed. [Link]

-

Supplementary Table S2. Effectiveness of dabrafenib combined with trametinib by the line of therapy in which it was received. (n.d.). GSK. [Link]

-

Key clinical-trial evidence for dabrafenib. (n.d.). DermNet PRO. [Link]

-

Dabrafenib Impurities. (n.d.). SynZeal. [Link]

-

202806Orig1s000. (2013). accessdata.fda.gov. [Link]

-

Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. (2017). National Institutes of Health. [Link]

-

Simultaneous Estimation Of New Analytical Method Development And Validation Of Dabrafenib And Trametinib By High Performance Liquid Chromatography. (2023). International Journal of Pharmacy and Industrial Research. [Link]

-

Dabrafenib plus trametinib in BRAFV600E-mutated rare cancers: the phase 2 ROAR trial. (2023). PubMed Central. [Link]

- CN103588767A - Preparation method of dabrafenib. (n.d.).

-

SIMULTANEOUS ESTIMATION OF LATEST ANALYTICAL METHOD IMPROVEMENT AND VALIDATION OF DABRAFENIB AND TRAMETINIB BY MEANS OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2025). ResearchGate. [Link]

-

Dabrafenib-impurities. (n.d.). Pharmaffiliates. [Link]

-

Dabrafenib - 1195765-45-7. (n.d.). Reference Standard. [Link]

-

Dabrafenib. (n.d.). Pharmaceutical Impurities - Chemfeel. [Link]

-

Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. (2015). New Drug Approvals. [Link]

-

Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. (2025). ResearchGate. [Link]

-

Attachment 2. Extract from the Clinical Evaluation Report for dabrafenib mesilate. (2014). Therapeutic Goods Administration (TGA). [Link]

- CN103588767B - The preparation method of Da Lafeini. (n.d.).

- WO2016059548A1 - Processes for the preparation of dabrafenib. (n.d.).

-

Dabrafenib | C23H20F3N5O2S2 | CID 44462760. (n.d.). PubChem - NIH. [Link]

-

202806Orig1s000. (2013). accessdata.fda.gov. [Link]

-

Dabrafenib: A narrative drug review. (2020). ResearchGate. [Link]

-

N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide. (n.d.). Pharmaffiliates. [Link]

-

Dabrafenib hard capsule 50 and 75 mg product-specific bioequivalence guidance. (2025). EMA. [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (n.d.). PLOS One. [Link]

-

Study to Investigate the Objective Response Rate of Dabrafenib in Combination With Trametinib in Subjects With BRAF V600 Mutation-Positive Melanoma. (n.d.). ClinicalTrials.gov. [Link]

-

(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (n.d.). ResearchGate. [Link]

-

Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. (2013). PubMed. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.pgkb.org [s3.pgkb.org]

- 4. Dabrafenib plus trametinib in BRAFV600E-mutated rare cancers: the phase 2 ROAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. rapamycin.news [rapamycin.news]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. pro.dermnetnz.org [pro.dermnetnz.org]

- 16. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)phenylboronic acid is a vital building block in modern synthetic and medicinal chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and a methylsulfonyl group on the phenyl ring, make it an attractive component in the design of novel pharmaceuticals and materials. However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability profile to ensure the integrity, efficacy, and safety of its downstream applications. This guide provides a comprehensive overview of the stability of this compound, detailing its potential degradation pathways, recommended analytical methodologies for stability assessment, and best practices for handling and storage.

Boronic acids are known to be susceptible to several degradation pathways, including protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[1][2] The stability of a given arylboronic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the methylsulfonyl group, are known to increase the Lewis acidity of the boronic acid, which can, in turn, affect its reactivity and stability.[3] Similarly, fluorine substitution also enhances Lewis acidity and can influence stability, with positional effects being a critical factor.[4][5][6]

This guide will delve into the theoretical and practical aspects of the stability of this compound, providing a framework for researchers to develop robust handling, formulation, and analytical strategies.

Physicochemical Properties and Their Influence on Stability

The stability of this compound is intrinsically linked to its physicochemical properties. The presence of both a highly electronegative fluorine atom and a strong electron-withdrawing methylsulfonyl group significantly impacts the electron density of the aromatic ring and the Lewis acidity of the boron center.

| Property | Value/Information | Implication for Stability |

| Molecular Formula | C₇H₈BFO₄S[7] | |

| Molecular Weight | 218.01 g/mol [7] | |

| CAS Number | 957060-85-4[7][8] | |

| Appearance | Typically a white to off-white solid. | |

| pKa | Not experimentally determined in the literature. Expected to be lower than that of phenylboronic acid (pKa ≈ 8.8) due to the presence of electron-withdrawing groups.[3] | A lower pKa indicates a stronger Lewis acid, which can influence its interaction with nucleophiles and its propensity for certain degradation pathways. |

| Solubility | Soluble in many organic solvents such as methanol and DMSO.[9] | The choice of solvent is critical for solution-state stability studies and for developing analytical methods. Aprotic solvents are generally preferred to minimize hydrolysis.[10] |

The enhanced Lewis acidity of this compound, a direct consequence of its substituents, makes the boron atom more susceptible to nucleophilic attack. This can be a double-edged sword; while it can enhance reactivity in desired synthetic transformations, it may also accelerate degradation in the presence of nucleophiles like water.

Major Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing strategies to mitigate them. For this compound, the primary concerns are protodeboronation, oxidation, and boroxine formation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[1][2] This is a common degradation pathway for arylboronic acids, particularly in aqueous or protic media, and can be influenced by pH.[1] For electron-deficient arylboronic acids, this process can be accelerated.

Diagram of the Protodeboronation Pathway

Caption: General pathway of protodeboronation.

Oxidation

The carbon-boron bond is also susceptible to oxidative cleavage, leading to the formation of a phenol and boric acid. This can be mediated by various oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS).[1][11][12] The rate of oxidation can be influenced by the electronic properties of the aryl group. Interestingly, diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[11]

Diagram of the Oxidation Pathway

Caption: General pathway of oxidative degradation.

Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[1][13] This is a reversible process, and the equilibrium can be shifted by the presence of water. Boroxine formation can complicate analytical procedures and affect the stoichiometry of reactions if not accounted for.

Diagram of Boroxine Formation

Caption: Reversible formation of a boroxine from the boronic acid.

Stability Testing and Analytical Methodologies

A robust stability testing program is crucial to understanding the degradation profile of this compound. This involves subjecting the compound to a variety of stress conditions (forced degradation) and developing a stability-indicating analytical method to monitor the formation of degradation products.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and pathways.[11] These studies are essential for developing and validating a stability-indicating analytical method.

Recommended Stress Conditions (based on ICH Q1A(R2))

| Stress Condition | Typical Protocol | Potential Degradation Pathways Investigated |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | Protodeboronation |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60-80 °C) | Protodeboronation |

| Oxidation | 3% H₂O₂ at room temperature or slightly elevated temperature | Oxidation of the C-B bond |

| Thermal Stress | Dry heat (e.g., 80-100 °C) in the solid state | Dehydration (boroxine formation), thermal decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines) in both solid and solution states | Photodegradation |

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize the separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile to minimize hydrolysis before injection.[10]

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Advanced Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification and structural elucidation of degradation products.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Useful for monitoring the disappearance of the parent compound and the appearance of new signals from degradation products.

-

¹¹B NMR: A powerful tool for observing changes in the chemical environment of the boron atom. The sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boronate anion or degradation products (like boric acid) have distinct chemical shifts, allowing for direct monitoring of degradation.[10]

-

¹⁹F NMR: Can be used to monitor changes in the environment of the fluorine atom, which may be indicative of degradation.

-

Recommended Handling and Storage

Based on the potential degradation pathways, the following handling and storage recommendations are crucial for maintaining the stability of this compound:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.

-

Handling:

-

Avoid exposure to moisture and air as much as possible.

-

When handling in solution, use anhydrous, aprotic solvents whenever feasible.

-

For reactions in aqueous media, consider the pH of the solution and the potential for protodeboronation. Buffering the solution may be necessary.

-

Protect from light to prevent photodegradation.

-

Conclusion

This compound is a valuable reagent whose utility is dependent on its stability. A thorough understanding of its degradation pathways—protodeboronation, oxidation, and boroxine formation—is essential for its effective use. The implementation of a rigorous stability testing program, including forced degradation studies and the development of a validated stability-indicating analytical method, is critical for ensuring the quality and reliability of this compound in research and development. By following the recommended handling and storage procedures, researchers can minimize degradation and ensure the integrity of their experimental results.

References

- Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 4674–4684.

- Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.

-

Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

-

Zarzeczańska, D., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF. Retrieved from [Link]

-

ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

- Sporzyński, A., et al. (2014). Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of o-Phenylenediboronic. Crystal Growth & Design, 14(4), 1834–1843.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

-

MedSci.cn. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433.

- Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-119.

- Anzai, J., et al. (2014). H2O2-induced decomposition of layer-by-layer films consisting of phenylboronic acid-bearing poly(allylamine) and poly(vinyl alcohol). Langmuir, 30(31), 9247–9250.

-

ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394.

- Silva, A. M., et al. (2020).

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

- 1. Capturing aqueous [F-18]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [F-18]-labeled aryltrifluoroborate | UBC Chemistry [chem.ubc.ca]

- 2. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-methylphenylboronic acid = 95 170981-26-7 [sigmaaldrich.com]

- 4. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. This compound [sobekbio.com]

- 7. d-nb.info [d-nb.info]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 1268496-35-0|(4-Fluoro-3-(methylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 13. 2abiotech.net [2abiotech.net]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid in Modern Chemistry

This compound is a key building block in contemporary organic synthesis and medicinal chemistry. Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds to construct complex molecules. The substituents on the phenyl ring—a fluorine atom and a methylsulfonyl group—impart unique electronic properties and metabolic stability, making it an attractive component in the design of novel pharmaceuticals and advanced materials. Understanding and accurately quantifying its solubility is a critical, yet non-trivial, prerequisite for its effective application in reaction optimization, purification, formulation, and overall process development.

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. It moves beyond a simple recitation of facts to explain the underlying chemical principles and provide a robust experimental framework for researchers.

Physicochemical Profile and Its Influence on Solubility

To understand the solubility of this compound, we must first consider its molecular structure and the interplay of its functional groups.

| Property | Value/Information | Source |

| CAS Number | 957060-85-4 | [1][2] |

| Molecular Formula | C₇H₈BFO₄S | [3] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [4] |

The solubility of this compound is governed by a balance of competing factors:

-

The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents.

-

The Phenyl Ring: This aromatic core is non-polar and contributes to solubility in organic solvents with lower polarity.

-

The Fluoro Group (-F): As a highly electronegative substituent, it can modulate the acidity of the boronic acid and participate in hydrogen bonding, albeit weakly.

-

The Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and highly polar group. It significantly increases the overall polarity of the molecule, suggesting enhanced solubility in polar solvents. The presence of a similar group has been noted to enhance the solubility and reactivity of other boronic acids.[4]

A significant challenge in working with phenylboronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[5] This equilibrium is solvent and temperature-dependent and can complicate solubility measurements, as the solubility of the boroxine will differ from that of the monomeric acid.[5]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific public data for this compound, a robust experimental determination is necessary. The shake-flask method is a widely accepted, equilibrium-based approach that provides reliable solubility data.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

1. Materials and Equipment:

- This compound (purity >98%)

- Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene) of analytical grade

- Scintillation vials or glass tubes with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Calibrated pipettes

- Syringe filters (e.g., 0.45 µm PTFE)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

2. Procedure:

- Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure that a saturated solution is achieved.

- Solvent Addition: Add a known volume of the selected solvent to the vial.

- Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. If necessary, centrifuge the vials to ensure a clear supernatant.

- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

- Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. Non-aqueous capillary electrophoresis (NACE) can also be a powerful technique for analyzing boronic acids and their esters, as it can mitigate issues with hydrolysis that are sometimes seen in other methods.[6]

3. Data Analysis:

- Calculate the concentration in the original saturated solution by accounting for the dilution factor.

- Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Anticipated Solubility Trends

While specific data is unavailable, a qualitative prediction of solubility can be made based on the principles of "like dissolves like" and the properties of analogous compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, THF | High | The strong dipole moment of the methylsulfonyl group and the polar boronic acid moiety should interact favorably with these solvents. Phenylboronic acid generally shows high solubility in ketones and ethers.[7][8] |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to hydrogen bond with the boronic acid and sulfonyl groups will promote solubility. However, the non-polar phenyl ring may limit very high solubility in water. The solubility of phenylboronic acid in water is relatively low.[9] |

| Non-Polar | Toluene, Hexane | Low to Very Low | The overall high polarity of the molecule due to the fluoro and methylsulfonyl groups will result in poor interactions with non-polar solvents. Phenylboronic acid has very low solubility in hydrocarbons.[7][8] |

Conclusion: A Framework for Empirical Understanding

The effective use of this compound in research and development hinges on a precise understanding of its solubility. Due to the inherent complexities of boronic acids, including the potential for boroxine formation, theoretical prediction alone is insufficient. The experimental framework provided in this guide, centered on the robust shake-flask method, offers a clear and reliable path for scientists to generate the critical solubility data needed for their work. By systematically evaluating solubility in a range of relevant solvents, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of innovative chemical entities.

References

- 2a biotech. This compound.

- Sobekbio Biosciences. This compound AG003H96.

- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- American Elements. This compound.

- Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)phenylboronic acid AldrichCPR.

- PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods.

- PubChem. 2-Fluorophenylboronic acid.

- Chem-Impex. 2-(Methylsulfonyl)phenylboronic acid.

- ResearchGate.

- ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound [sobekbio.com]

- 3. americanelements.com [americanelements.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 2-Fluoro-4-(methylsulfonyl)phenylboronic acid (CAS 957060-85-4), a key building block in modern medicinal chemistry and organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a deeper interpretation, explaining the causal relationships between the molecular structure and its spectral output. This document is structured to provide both validated data and expert-driven predictive analysis where direct data is not publicly available, ensuring a comprehensive and practical resource.

The Compound: Structure and Significance

This compound is a bifunctional reagent featuring a boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and two powerful electron-withdrawing groups on the phenyl ring: a fluorine atom and a methylsulfonyl group. This specific substitution pattern makes it a valuable synthon for introducing a fluorinated, sulfonyl-bearing phenyl group into complex molecules, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties in drug candidates.

Molecular Formula: C₇H₈BFO₄S[1] Molecular Weight: 218.01 g/mol [2] CAS Number: 957060-85-4[1][2][3]

The structural features—an ortho-fluoro group, a para-methylsulfonyl group, and the boronic acid itself—create a unique electronic environment that is directly reflected in its spectral characteristics.

Integrated Spectroscopic Workflow

Confirming the identity and purity of a compound like this requires an integrated approach. The following workflow outlines the logical sequence of analysis, where each technique provides a unique piece of the structural puzzle.

Caption: Workflow for Spectroscopic Structure Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The electron-withdrawing nature of the fluorine and methylsulfonyl substituents, combined with the anisotropic effects of the phenyl ring, results in a highly dispersed and informative spectrum.

¹H NMR Spectral Data

The proton NMR spectrum gives a precise count of proton environments and their connectivity through spin-spin coupling. The following data has been reported for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.20 | br s | B(OH)₂ |

| ~7.85 | dd | H-5 |

| ~7.75 | dd | H-3 |

| ~7.60 | t | H-6 |

| ~3.20 | s | -SO₂CH ₃ |

| Data sourced from ChemicalBook's related product atlas, specific solvent and frequency not detailed but analysis is consistent with standard deuterated solvents like DMSO-d₆ or CDCl₃.[4] |

Expert Interpretation:

-

Aromatic Region (7.60-7.85 ppm): The three aromatic protons are shifted significantly downfield, a direct consequence of the strong electron-withdrawing effects of both the ortho-fluoro and para-sulfonyl groups.

-

H-5 and H-3: These protons, being ortho to the powerful sulfonyl group, experience the strongest deshielding and thus appear furthest downfield. Their multiplicity as doublets of doublets (dd) arises from coupling to the adjacent aromatic proton and the nearby fluorine atom.

-

H-6: This proton, being ortho to the boronic acid and meta to the sulfonyl group, appears slightly more upfield. It presents as a triplet (t) due to coupling with the adjacent H-5 and the ortho-fluorine atom.

-

-

Methyl Protons ( ~3.20 ppm): The singlet at ~3.20 ppm corresponds to the three protons of the methyl group attached to the sulfonyl moiety. Its downfield position is characteristic of a methyl group directly bonded to a sulfone.

-

Boronic Acid Protons (~8.20 ppm): The broad singlet is characteristic of the two exchangeable protons of the boronic acid group. Its chemical shift can vary significantly with concentration and the presence of water in the solvent.

Predicted ¹³C NMR Spectral Data

While a published ¹³C NMR spectrum was not available, the chemical shifts can be reliably predicted based on established substituent effects. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | Attached to highly electronegative F; large ¹J coupling. |

| ~145 | C-4 | Attached to the electron-withdrawing SO₂Me group. |

| ~135 (d) | C-6 | Downfield shift due to ortho-F and para-SO₂Me effects. |

| ~130 (d) | C-5 | Influenced by ortho-SO₂Me group. |

| ~125 (C-B bond) | C-1 | C-B bond often broad or has lower intensity. Shift influenced by ortho-F. |

| ~115 (d, ²JCF ≈ 20 Hz) | C-3 | Upfield shift due to para-F effect, split by ²J coupling. |

| ~44 | -SO₂C H₃ | Typical range for a methyl sulfone carbon. |

Standard Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample and solvent.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) is required. Set the spectral width from 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is dominated by absorptions from the boronic acid, sulfonyl, and carbon-fluorine bonds.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Boronic Acid B(O-H)₂ |

| ~3100 | C-H stretch (aromatic) | Ar-H |

| ~2950 | C-H stretch (aliphatic) | -CH₃ |

| ~1610, ~1480 | C=C stretch | Aromatic Ring |

| ~1350 | B-O stretch | Boronic Acid |

| ~1310 (asymmetric) | S=O stretch | Sulfone (SO₂) |

| ~1150 (symmetric) | S=O stretch | Sulfone (SO₂) |

| ~1200 | C-F stretch | Aryl-Fluoride |

Expert Interpretation: The most prominent features are expected to be:

-

Broad O-H Stretch: A strong, broad band in the 3500-3200 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid dimer.

-

Strong S=O Stretches: Two intense absorptions around 1310 cm⁻¹ and 1150 cm⁻¹ are definitive proof of the sulfone group. These correspond to the asymmetric and symmetric stretching modes, respectively.

-

B-O and C-F Stretches: Strong bands in the fingerprint region, particularly around 1350 cm⁻¹ for the B-O stretch and ~1200 cm⁻¹ for the C-F stretch, further confirm the structure.[5][6]

Standard Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum Data

-

Technique: Electrospray Ionization (ESI) is a common technique for polar molecules like boronic acids. Both positive and negative ion modes are viable.

-

Molecular Ion: The exact mass of C₇H₈BFO₄S is 218.02.

-

In negative mode (ESI-), one might observe [M-H]⁻ at m/z 217.01 or adducts like [M+HCOO]⁻ at m/z 263.01.

-

In positive mode (ESI+), adducts with sodium [M+Na]⁺ at m/z 241.00 or potassium [M+K]⁺ at m/z 256.96 are common. The protonated molecule [M+H]⁺ at m/z 219.02 may be observed, often followed by the loss of water.

-

-

Key Fragments: Fragmentation would likely involve sequential losses of water (H₂O), the methyl group (CH₃), and sulfur dioxide (SO₂).

Predicted Fragmentation Pathway (ESI+)

Caption: Plausible ESI+ fragmentation of the parent ion.

Standard Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-